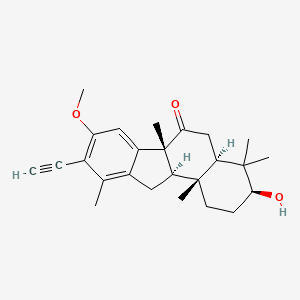

Walsucochin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Walsucochin B, also known as this compound, is a useful research compound. Its molecular formula is C25H32O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

The total synthesis of Walsucochin B has been a significant focus in organic chemistry due to its complex structure. The first enantioselective total synthesis was reported by researchers who utilized cationic polyolefin cyclization initiated by chiral epoxides to construct the core framework and stereocenters of the compound. This method allowed for the precise control of stereochemistry, which is crucial for the biological activity of the compound .

Synthesis Overview

- Methodology : Cationic polyolefin cyclization, late-stage free-radical halogenation.

- Yield : The synthesis achieved satisfactory yields, demonstrating the efficiency of the employed methods .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research indicates that this compound may possess antitumor properties, similar to other terpenoid compounds. Its structural characteristics allow it to interact with cellular pathways involved in tumorigenesis, making it a subject of interest for cancer research .

Immunomodulatory Effects

The compound has shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. Studies suggest that terpenoids can influence cytokine production and immune cell activity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. Its unique structure may contribute to its ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Therapeutic Implications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : Due to its antitumor properties, this compound could be developed into a novel anticancer agent.

- Immunotherapy : Its immunomodulatory effects may be harnessed in developing treatments for diseases characterized by immune dysfunction.

- Antimicrobial Treatments : The compound's efficacy against pathogens positions it as a potential candidate for new antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

化学反应分析

Titanocene-Mediated Radical Cyclization

This reaction constructs the 6/6/5/6-fused tetracyclic core of Walsucochin B. Farnesyl bromide undergoes cyclization via a titanocene(III)-mediated radical process, forming critical carbon-carbon bonds under mild conditions .

Mechanism :

-

Titanocene(III) chloride (Cp₂TiCl) generates a carbon-centered radical.

-

Radical intermediates undergo cyclization to form the polycyclic skeleton.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| Cp₂TiCl, THF, 0°C → rt | Forms tetracyclic intermediate |

Base-Induced Cycloaromatization

The tetracyclic intermediate undergoes base-mediated aromatization to stabilize the fused ring system.

Mechanism :

-

Deprotonation by a strong base (e.g., KOtBu) initiates electron reorganization.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| KOtBu, DMSO, 80°C | Aromatizes central rings |

Cu-Mediated Remote C–H Hydroxylation

A copper-catalyzed reaction selectively installs a hydroxyl group at the C-7 position, addressing a key synthetic challenge .

Mechanism :

-

Cu(I) activates molecular oxygen for hydrogen abstraction.

-

Radical recombination forms the C–O bond.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| CuI, O₂, DMF, 50°C | Site-selective C-7 hydroxylation |

Cationic Polyolefin Cyclization

Used in enantioselective synthesis, this reaction forms the stereochemically dense core via a chiral epoxide initiator .

Mechanism :

-

Epoxide opening generates a carbocation.

-

Polyolefin chain cyclizes to form the tetracyclic framework.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| Chiral epoxide, BF₃·OEt₂ | Forms enantiopure tetracyclic core |

Seyferth–Gilbert Homologation

Installs the acetylene moiety via a diazoalkane intermediate, critical for the phenylacetylene group .

Mechanism :

-

Diazomethane reacts with a ketone to form a diazoalkane.

-

Decomposition yields the alkyne.

| Reagents/Conditions | Outcome | References |

|---|---|---|

| Diazomethane, CuSO₄ | Introduces terminal alkyne |

Stereochemical Considerations

Enantioselective synthesis of (−)-Walsucochin B relies on chiral epoxide-initiated cyclization, which establishes all stereocenters in one step . Computational studies confirm the absolute configuration matches natural isolates .

属性

分子式 |

C25H32O3 |

|---|---|

分子量 |

380.5 g/mol |

IUPAC 名称 |

(3S,4aR,6aR,11aR,11bS)-9-ethynyl-3-hydroxy-8-methoxy-4,4,6a,10,11b-pentamethyl-2,3,4a,5,11,11a-hexahydro-1H-benzo[a]fluoren-6-one |

InChI |

InChI=1S/C25H32O3/c1-8-15-14(2)16-11-20-24(5)10-9-21(26)23(3,4)19(24)13-22(27)25(20,6)17(16)12-18(15)28-7/h1,12,19-21,26H,9-11,13H2,2-7H3/t19-,20+,21-,24-,25-/m0/s1 |

InChI 键 |

NYQLNNYPSKJEBN-KOSDUOMESA-N |

手性 SMILES |

CC1=C2C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC(=O)[C@]3(C2=CC(=C1C#C)OC)C)(C)C)O)C |

规范 SMILES |

CC1=C2CC3C4(CCC(C(C4CC(=O)C3(C2=CC(=C1C#C)OC)C)(C)C)O)C |

同义词 |

walsucochin B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。